N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide

Description

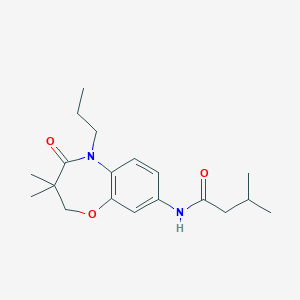

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide is a benzoxazepin derivative featuring a 7-membered oxazepin ring fused to a benzene core. Key structural attributes include:

- 3,3-dimethyl groups: Enhancing steric bulk and influencing conformational stability.

- 4-oxo moiety: Introducing a ketone group, which may participate in hydrogen bonding or redox reactions.

- 8-position 3-methylbutanamide: A branched alkylamide group that modulates solubility and electronic properties.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-6-9-21-15-8-7-14(20-17(22)10-13(2)3)11-16(15)24-12-19(4,5)18(21)23/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUYWNMSJVYJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)CC(C)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide (CAS 921566-13-4)

- Structural Differences :

- Amide substituent : Compound A features a 2-ethoxybenzamide group, while the target compound has a 3-methylbutanamide.

- Electronic effects : The ethoxy group in Compound A acts as a hydrogen-bond acceptor, whereas the branched alkyl chain in the target compound enhances lipophilicity.

- Molecular Weight : 396.5 g/mol (C₂₃H₂₈N₂O₄) vs. estimated 344–360 g/mol for the target compound (C₂₀H₂₇N₂O₃, based on substituent differences) .

Compound B : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences: Core: Benzamide vs. benzoxazepin.

Functional Group Analysis

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Amide Type | 3-Methylbutanamide (lipophilic) | 2-Ethoxybenzamide (polar) | 3-Methylbenzamide (aromatic) |

| Hydrogen Bonding | Ketone (acceptor), amide (donor) | Ethoxy (acceptor), benzamide (donor) | Hydroxy (donor/acceptor) |

| Molecular Weight | ~350 g/mol (estimated) | 396.5 g/mol | 207.3 g/mol |

| Key Applications | Hypothetical: CNS targets | Unspecified, likely medicinal | Metal-catalyzed C–H activation |

Hydrogen Bonding and Crystallography

- The target compound’s 4-oxo group and amide moiety likely form intermolecular hydrogen bonds, influencing crystal packing and stability. Similar benzoxazepins analyzed via SHELX programs (e.g., SHELXL for refinement) exhibit predictable hydrogen-bonding motifs, such as N–H···O and C–H···O interactions .

- Compound A’s ethoxy group may enhance crystallinity compared to the target compound’s alkylamide, which could reduce crystal lattice stability due to increased flexibility .

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbutanamide is a synthetic compound belonging to the benzoxazepine class. Its unique chemical structure suggests potential for diverse biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 301.39 g/mol |

| Structural Features | Benzoxazepine core |

The presence of functional groups such as amides and ketones in the structure may influence its pharmacological properties.

Preliminary studies indicate that this compound may interact with various biological targets. The exact mechanisms are still under investigation but may involve:

- Receptor Modulation : Potential interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory processes.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research has shown that benzoxazepines can exhibit antimicrobial properties. For instance:

- A study demonstrated that related compounds effectively inhibited bacterial growth in vitro.

Anti-inflammatory Activity

In vitro assays have suggested that the compound may possess anti-inflammatory properties. Key findings include:

- Reduction in pro-inflammatory cytokine production.

Neuroprotective Effects

Some benzoxazepine derivatives have been associated with neuroprotective effects. Investigations into related compounds indicate:

- Potential benefits in models of neurodegenerative diseases through modulation of neuroinflammatory pathways.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

- Objective : Evaluate the antimicrobial efficacy of benzoxazepine derivatives.

- Findings : The tested derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli.

-

Inflammation Model Study :

- Objective : Assess anti-inflammatory effects in murine models.

- Results : The compound reduced inflammation markers significantly compared to control groups.

Q & A

Q. Why might synthetic yields vary between labs, and how can reproducibility be improved?

- Methodological Answer : Variations arise from trace moisture (affecting amide coupling) or impurity carryover (e.g., Pd catalysts). Mitigation:

- Strict Anhydrous Conditions : Use flame-dried glassware and molecular sieves.

- Quality Control : Pre-purify intermediates via recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.